Cas no 898751-25-2 ([2-(morpholin-4-ylmethyl)phenyl]-(3,4,5-trifluorophenyl)methanone)
![[2-(morpholin-4-ylmethyl)phenyl]-(3,4,5-trifluorophenyl)methanone structure](https://ja.kuujia.com/scimg/cas/898751-25-2x500.png)
[2-(morpholin-4-ylmethyl)phenyl]-(3,4,5-trifluorophenyl)methanone 化学的及び物理的性質
名前と識別子
-
- [2-(morpholin-4-ylmethyl)phenyl]-(3,4,5-trifluorophenyl)methanone
- 2-Morpholinomethyl-3',4',5'-trifluorobenzophenone
- CTK5G3742
- AG-H-63496
- KB-173876
- DTXSID30643565
- MFCD03842449
- AKOS016020824
- 898751-25-2
- {2-[(Morpholin-4-yl)methyl]phenyl}(3,4,5-trifluorophenyl)methanone
-
- MDL: MFCD03842449
- インチ: InChI=1S/C18H16F3NO2/c19-15-9-13(10-16(20)17(15)21)18(23)14-4-2-1-3-12(14)11-22-5-7-24-8-6-22/h1-4,9-10H,5-8,11H2
- InChIKey: VTQBEOFFPOIRHP-UHFFFAOYSA-N
- ほほえんだ: C1=CC=C(C(=C1)CN2CCOCC2)C(=O)C3=CC(=C(C(=C3)F)F)F
計算された属性
- せいみつぶんしりょう: 335.11300
- どういたいしつりょう: 335.11331324Da
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 24
- 回転可能化学結合数: 4
- 複雑さ: 418
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3
- トポロジー分子極性表面積: 29.5Ų
じっけんとくせい
- PSA: 29.54000
- LogP: 3.10500
[2-(morpholin-4-ylmethyl)phenyl]-(3,4,5-trifluorophenyl)methanone セキュリティ情報
[2-(morpholin-4-ylmethyl)phenyl]-(3,4,5-trifluorophenyl)methanone 税関データ
- 税関コード:2934999090
- 税関データ:
中国税関番号:
2934999090概要:
2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、コンポーネント内容、使用
要約:
2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
[2-(morpholin-4-ylmethyl)phenyl]-(3,4,5-trifluorophenyl)methanone 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
abcr | AB365182-2 g |
2-Morpholinomethyl-3',4',5'-trifluorobenzophenone, 97%; . |
898751-25-2 | 97% | 2 g |
€1,677.00 | 2023-07-19 | |
abcr | AB365182-1 g |
2-Morpholinomethyl-3',4',5'-trifluorobenzophenone, 97%; . |
898751-25-2 | 97% | 1 g |
€932.90 | 2023-07-19 | |
Fluorochem | 205157-5g |
2-Morpholinomethyl-3',4',5'-trifluorobenzophenone |
898751-25-2 | 97% | 5g |
£2025.00 | 2022-03-01 | |
Fluorochem | 205157-2g |
2-Morpholinomethyl-3',4',5'-trifluorobenzophenone |
898751-25-2 | 97% | 2g |
£1013.00 | 2022-03-01 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1659007-2g |
(2-(Morpholinomethyl)phenyl)(3,4,5-trifluorophenyl)methanone |
898751-25-2 | 98% | 2g |
¥13514.00 | 2024-04-26 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1659007-5g |
(2-(Morpholinomethyl)phenyl)(3,4,5-trifluorophenyl)methanone |
898751-25-2 | 98% | 5g |
¥27018.00 | 2024-04-26 | |
Chemenu | CM528353-1g |
2-Morpholinomethyl-3',4',5'-trifluorobenzophenone |
898751-25-2 | 95% | 1g |
$433 | 2022-09-29 | |
Fluorochem | 205157-1g |
2-Morpholinomethyl-3',4',5'-trifluorobenzophenone |
898751-25-2 | 97% | 1g |
£540.00 | 2022-03-01 | |
abcr | AB365182-2g |
2-Morpholinomethyl-3',4',5'-trifluorobenzophenone, 97%; . |
898751-25-2 | 97% | 2g |
€1677.00 | 2025-02-20 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1659007-1g |
(2-(Morpholinomethyl)phenyl)(3,4,5-trifluorophenyl)methanone |
898751-25-2 | 98% | 1g |
¥7728.00 | 2024-04-26 |
[2-(morpholin-4-ylmethyl)phenyl]-(3,4,5-trifluorophenyl)methanone 関連文献
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1. Book reviews
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Wenjie Fan,Haibo Li,Fengyi Zhao,Xujing Xiao,Yongchao Huang,Hongbing Ji Chem. Commun., 2016,52, 5316-5319
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Amanda Bongers,Berthorie Beauvoir,Nicholas Streja,Georg Northoff,Alison B. Flynn Chem. Educ. Res. Pract., 2020,21, 496-512
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Carr Hoi Yi Ho,Huanyang Cao,Yong Lu,Tsz-Ki Lau,Sin Hang Cheung,Ho-Wa Li,Hang Yin,Ka Lok Chiu,Lik-Kuen Ma,Yuanhang Cheng,Sai-Wing Tsang,Xinhui Lu,Shu Kong So,Beng S. Ong J. Mater. Chem. A, 2017,5, 23662-23670
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Filipa Mandim,Lillian Barros,Ricardo C. Calhelha,Rui M. V. Abreu,José Pinela,Maria José Alves,Sandrina Heleno,P. F. Santos,Isabel C. F. R. Ferreira Food Funct., 2019,10, 78-89
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Xiaoyan Xu,Jun Zhang,Hongguang Xia Org. Biomol. Chem., 2018,16, 1227-1241
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Shixin Wu,Jiamin Zeng,Hong Xie,Sum Huan Ng Anal. Methods, 2016,8, 7025-7029
[2-(morpholin-4-ylmethyl)phenyl]-(3,4,5-trifluorophenyl)methanoneに関する追加情報
Introduction to [2-(morpholin-4-ylmethyl)phenyl](3,4,5-trifluorophenyl)methanone (CAS No. 898751-25-2)
[2-(morpholin-4-ylmethyl)phenyl](3,4,5-trifluorophenyl)methanone is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound, identified by its CAS number 898751-25-2, represents a fusion of structural complexity and potential biological activity, making it a subject of extensive study and exploration.
The molecular structure of this compound features a benzophenone core appended with a morpholine moiety and a trifluorophenyl group. The presence of these functional groups imparts unique electronic and steric properties, which are critical in determining its interactions with biological targets. Specifically, the morpholin-4-ylmethyl group introduces a polar and basic character, while the 3,4,5-trifluorophenyl moiety enhances lipophilicity and modulates electronic distribution across the molecule.
In recent years, there has been a surge in interest regarding fluorinated aromatic compounds due to their enhanced metabolic stability and binding affinity. The incorporation of fluorine atoms in the phenyl ring of [2-(morpholin-4-ylmethyl)phenyl](3,4,5-trifluorophenyl)methanone is particularly noteworthy, as it has been shown to improve the compound's pharmacokinetic profile. This modification is not merely an arbitrary choice but is rooted in well-documented principles of medicinal chemistry where fluorine atoms can significantly influence both potency and selectivity.
One of the most compelling aspects of this compound is its potential application in the development of novel therapeutic agents. Researchers have been exploring its utility as a scaffold for kinase inhibitors, given the ability of benzophenone derivatives to interact with protein targets. The morpholine group, in particular, has been identified as a key pharmacophore in several successful drugs, contributing to favorable pharmacological properties such as solubility and bioavailability.
The trifluorophenyl group further enhances the compound's appeal by providing additional interactions with biological targets through halogen bonding. This phenomenon has been leveraged in drug design to improve binding affinity and specificity. Studies have demonstrated that compounds containing trifluoromethyl groups often exhibit improved pharmacological activity compared to their non-fluorinated counterparts. This observation underscores the strategic importance of fluorine atoms in medicinal chemistry.
Recent advancements in computational chemistry have enabled more precise predictions of molecular behavior, allowing researchers to optimize the structure of [2-(morpholin-4-ylmethyl)phenyl](3,4,5-trifluorophenyl)methanone for better efficacy. Molecular docking simulations have been particularly valuable in identifying potential binding modes with target proteins. These simulations have revealed that the compound can adopt multiple conformations that are favorable for interaction with biological receptors.
The synthesis of this compound presents an intriguing challenge due to its complex structure. However, modern synthetic methodologies have made significant strides in facilitating such constructions. Techniques such as palladium-catalyzed cross-coupling reactions have been employed to construct the benzophenone core efficiently. Subsequent functionalization with morpholine and trifluorophenyl groups has been achieved through well-established protocols that ensure high yields and purity.
In terms of biological activity, preliminary studies on [2-(morpholin-4-ylmethyl)phenyl](3,4,5-trifluorophenyl)methanone have shown promising results in vitro. The compound has demonstrated inhibitory effects on certain kinases, which are implicated in various diseases including cancer and inflammatory disorders. These findings align with the broader trend of utilizing benzophenone derivatives as lead compounds for drug development.
The role of fluorine atoms in modulating biological activity cannot be overstated. The electron-withdrawing nature of fluorine leads to increased lipophilicity and can also influence hydrogen bonding interactions. In [2-(morpholin-4-ylmethyl)phenyl](3,4,5-trifluorophenyl)methanone, these effects are thought to contribute to enhanced binding affinity with target proteins. This underscores the importance of fluorine atoms not just as structural elements but as functional components that can fine-tune pharmacological properties.
As research continues to evolve, it is likely that [2-(morpholin-4-ylmethyl)phenyl](3,4,5-trifluorophenyl)methanone will find further applications beyond kinase inhibition. Its structural features make it amenable to modifications that could tailor its activity towards other therapeutic areas. For instance, exploring analogs with different substituents on the phenolic ring or varying the length or substitution pattern of the morpholine side chain could yield compounds with novel properties.
The integration of machine learning techniques into drug discovery has also opened new avenues for exploring the potential of this compound. Predictive models can help identify optimal synthetic routes and predict biological outcomes before experimental validation is necessary. This approach not only accelerates research but also allows for more targeted experimentation.
In conclusion, [2-(morpholin-4-ylmethyl)phenyl](3,4,5-trifluorophenyl)methanone (CAS No. 898751-25-2) represents a promising candidate for further development in pharmaceutical chemistry. Its unique structural features combined with recent advancements in synthetic and computational methods make it an attractive scaffold for designing novel therapeutic agents. As research progresses,it is anticipated that this compound will contribute significantly to addressing unmet medical needs across various disease areas.
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